molecular formula C46H36O2Si2 B12541629 [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-72-0

[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)

Cat. No.: B12541629
CAS No.: 653601-72-0
M. Wt: 676.9 g/mol
InChI Key: RBIZUZLYLZVHSI-UHFFFAOYSA-N
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Description

[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) is a chemical compound that consists of a naphthalene core with two triphenylsilane groups attached via oxygen atoms.

Preparation Methods

The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,4-diol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

Naphthalene-1,4-diol+2Triphenylchlorosilane[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)+2HCl\text{Naphthalene-1,4-diol} + 2 \text{Triphenylchlorosilane} \rightarrow \text{[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)} + 2 \text{HCl} Naphthalene-1,4-diol+2Triphenylchlorosilane→[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)+2HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) include other naphthalene derivatives and silane compounds. Some examples are:

    [Naphthalene-1,4-diylbis(oxy)]bis(diphenylsilane): Similar structure but with diphenylsilane groups instead of triphenylsilane.

    [Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane): Contains trimethylsilane groups, leading to different chemical properties.

    [Naphthalene-1,4-diylbis(oxy)]bis(phenylsilane): Another derivative with phenylsilane groups.

The uniqueness of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

653601-72-0

Molecular Formula

C46H36O2Si2

Molecular Weight

676.9 g/mol

IUPAC Name

triphenyl-(4-triphenylsilyloxynaphthalen-1-yl)oxysilane

InChI

InChI=1S/C46H36O2Si2/c1-7-21-37(22-8-1)49(38-23-9-2-10-24-38,39-25-11-3-12-26-39)47-45-35-36-46(44-34-20-19-33-43(44)45)48-50(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-36H

InChI Key

RBIZUZLYLZVHSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C5=CC=CC=C54)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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